molecular formula C8H6ClNOS B2635415 2-Chloro-4-isothiocyanato-1-methoxybenzene CAS No. 23165-42-6

2-Chloro-4-isothiocyanato-1-methoxybenzene

Cat. No.: B2635415
CAS No.: 23165-42-6
M. Wt: 199.65
InChI Key: VEUNXTRDWRHQGO-UHFFFAOYSA-N
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Description

2-Chloro-4-isothiocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS. It is characterized by the presence of a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isothiocyanato-1-methoxybenzene typically involves the reaction of 2-chloro-4-aminophenol with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dimethylbenzene are commonly used, and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Safety measures are crucial due to the potential toxicity of the reagents involved .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isothiocyanato-1-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dimethylbenzene, dichloromethane, and other non-polar solvents.

    Catalysts: Lewis acids or bases to facilitate substitution reactions.

Major Products:

    Thiourea Derivatives: Formed from the reaction with amines.

    Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-4-isothiocyanato-1-methoxybenzene has a wide range of applications in scientific research:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential in creating new materials with unique properties.

    Biological Studies: Explored for its biological activity, including potential use as a molluscicidal agent.

    Environmental Chemistry: Studied for its behavior as an environmental pollutant and its degradation pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-isothiocyanato-1-hydroxybenzene
  • 2-Chloro-4-isothiocyanato-1-ethoxybenzene
  • 2-Chloro-4-isothiocyanato-1-methylbenzene

Comparison: 2-Chloro-4-isothiocyanato-1-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and physical properties. Compared to its analogs with different substituents (e.g., hydroxy, ethoxy, or methyl groups), it may exhibit different solubility, boiling points, and reactivity patterns. These differences can be leveraged to tailor the compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-isothiocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUNXTRDWRHQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23165-42-6
Record name 2-chloro-4-isothiocyanato-1-methoxybenzene
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